N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide
Description
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12(2)13-3-7-15(8-4-13)23-11-17(20)19-14-5-9-16(10-6-14)24(18,21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H2,18,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVACMZDANBPPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Cyclohexanone and Tert-Butyl Methyl Ether Solvent System
Reaction Conditions
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Solvents : Cyclohexanone and tert-butyl methyl ether (3:2 ratio)
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Temperature : 30°C
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Time : 10 hours
Procedure
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Intermediate Activation : 2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethylbenzenesulfonamide (1.37 mol) is dissolved in the solvent mixture.
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Isocyanate Addition : trans-p-Methylcyclohexyl isocyanate (1.64 mol) is added dropwise at 30°C.
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Workup : The mixture is cooled to 10°C, extracted with dichloromethane, and crystallized in ethanol.
Key Advantages
Method B: Tetrahydrofuran (THF) at Room Temperature
Reaction Conditions
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Solvent : Tetrahydrofuran (THF)
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Temperature : 20°C (ambient)
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Time : Overnight (~12 hours)
Procedure
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Dissolution : 3-Ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (5.5 mmol) and 4-(2-aminoethyl)benzenesulfonamide (5 mmol) are dissolved in THF.
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Stirring : The reaction proceeds under continuous stirring.
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Purification : Solvent evaporation followed by crystallization in ethyl acetate yields a white solid.
Analytical Data
Method C: Isopropyl Alcohol Reflux
Reaction Conditions
Procedure
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Heating : 4-(2-Aminoethyl)benzenesulfonamide and 4-isopropylphenol derivatives are refluxed in isopropyl alcohol.
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Filtration : Post-reaction cooling to 25°C followed by filtration and drying at 50°C yields the product.
Quality Control
Comparative Analysis of Methods
Key Observations
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Method A achieves the highest yield and purity, ideal for industrial-scale synthesis.
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Method C offers the shortest reaction time but requires rigorous temperature control.
Optimization Strategies and Challenges
Solvent Selection
Polar aprotic solvents (e.g., THF, cyclohexanone) enhance reaction kinetics by stabilizing transition states during amide bond formation. Conversely, isopropyl alcohol’s lower polarity may necessitate prolonged reflux.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminosulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Azide derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with a sulfonamide structure demonstrate significant antimicrobial properties. N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide has been studied for its efficacy against various bacterial strains. A study conducted by PubChem highlighted its potential in inhibiting bacterial growth, particularly in strains resistant to conventional antibiotics.
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. The compound has shown promise in preclinical studies for reducing inflammation in models of arthritis and other inflammatory diseases. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and pathways, contributing to its therapeutic potential.
Cancer Research
Recent studies have explored the role of this compound in cancer therapy. Its ability to inhibit specific kinases involved in tumor growth has made it a candidate for further investigation as an anti-cancer agent. For instance, a patent (WO2007044729A2) discusses similar compounds that inhibit phosphatidylinositol 3-kinase pathways, which are critical in cancer cell proliferation.
Study 1: Antimicrobial Efficacy
In a comparative study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than many standard treatments.
Study 2: Anti-inflammatory Mechanisms
A study published in Pharmacology Reports investigated the anti-inflammatory effects of sulfonamide derivatives in animal models. This compound was found to reduce edema and inflammation markers significantly, supporting its potential use in treating inflammatory diseases.
Study 3: Cancer Cell Line Studies
Research conducted at a leading cancer research institute examined the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound could serve as a basis for developing new cancer therapies.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide Substitution Variations
Morpholinosulfonyl vs. Aminosulfonyl
- N-[4-(Morpholinosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide (): The sulfonamide group is substituted with a morpholine ring (a cyclic tertiary amine), increasing steric bulk and basicity compared to the primary aminosulfonyl (-SO₂NH₂) group in the target compound. Morpholine substitution may enhance solubility in polar solvents but reduce hydrogen-bonding capacity with biological targets .
Cyclohexylsulfamoyl vs. Aminosulfonyl
- N-[4-(Cyclohexylsulfamoyl)phenyl]-2-(4-isopropylphenoxy)acetamide (): Features a cyclohexylamine group (-NHC₆H₁₁) instead of -NH₂. The bulky cyclohexyl group may reduce solubility but improve lipid membrane penetration .
Chloroacetamide Modification
- N-[4-(Aminosulfonyl)phenyl]-2-chloroacetamide (): Lacks the phenoxy-isopropyl group, simplifying the structure.
Phenoxy Group Modifications
4-Isopropylphenoxy vs. 3-Methyl-4-isopropylphenoxy
- N-[4-(Aminosulfonyl)-2-methylphenyl]-2-{4-chloro-2-[hydroxy(4-methylphenyl)methyl]phenoxy}acetamide (): Contains additional substituents (chloro, hydroxymethyl) on the phenoxy ring, which may sterically hinder target interactions but introduce new hydrogen-bonding sites .
4-Isopropylphenoxy vs. Biphenyloxy
- 334.4 g/mol for the target compound) .
Hybrid Structural Analogs
- N-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide (): Combines a dihydroindole-sulfonyl group with the 4-isopropylphenoxy chain.
Data Table: Key Structural and Physical Properties
Biological Activity
N-[4-(aminosulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide is a compound of significant interest due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its mechanisms, biological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H20N2O4S
- Molecular Weight : 348.42 g/mol
- IUPAC Name : 2-(4-propan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide
- Density : 1.290 g/cm³ (predicted)
- pKa : 9.88 (predicted)
The compound features an acetamide group linked to a phenyl ring, which is substituted with both an aminosulfonyl group and an isopropylphenoxy group. This unique structure contributes to its biological activity.
The primary target for this compound is Carbonic Anhydrase II (CA II) . This enzyme plays a crucial role in various physiological processes, including acid-base balance, respiration, and fluid secretion. By inhibiting CA II, the compound may exert effects that are beneficial in treating conditions related to dysregulated carbonic anhydrase activity.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. A study focused on the inhibition of the STAT3 signaling pathway, which is often activated in various cancers. The compound was shown to inhibit STAT3/5 activation, suggesting its utility in cancer therapeutics .
Anticonvulsant Activity
In a related study on structurally similar compounds, derivatives of this compound were evaluated for anticonvulsant properties. The results indicated that certain analogs demonstrated significant protection against seizures in animal models, highlighting the potential for developing new antiepileptic drugs .
Case Studies and Research Findings
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Inhibition of Enzymatic Activity :
- A study demonstrated that the compound effectively inhibited CA II activity in vitro, with IC50 values indicating a strong affinity for the enzyme. This inhibition could lead to therapeutic applications in conditions like glaucoma and edema.
- Anticancer Efficacy :
- Neuroprotective Effects :
Comparative Analysis of Biological Activities
Q & A
Q. Basic
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm), the isopropyl group (δ 1.2–1.4 ppm, doublet), and the acetamide NH (δ ~10 ppm, broad). ¹³C NMR confirms carbonyl (δ ~170 ppm) and sulfonamide (δ ~110–130 ppm) groups .
- Mass Spectrometry : HRMS provides exact mass (±5 ppm) to validate molecular formula (e.g., C₁₇H₁₉N₂O₄S). LC-MS/MS can detect impurities in crude mixtures .
How can researchers resolve discrepancies in spectral data during structural elucidation?
Advanced
Discrepancies (e.g., unexpected splitting in NMR) require:
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (using software like Gaussian) .
- Isotopic labeling : Use deuterated analogs to confirm exchangeable protons (e.g., NH in sulfonamide).
- 2D NMR : HSQC and HMBC correlate protons and carbons to resolve overlapping signals .
What strategies optimize the compound’s solubility for in vitro assays?
Q. Advanced
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility without denaturing proteins .
- pH adjustment : The sulfonamide group (pKa ~10) can be ionized in alkaline buffers (pH 8–9) .
- Prodrug derivatization : Introduce phosphate or glycosyl groups to improve aqueous solubility .
What in vitro models assess the compound’s biological activity?
Q. Basic
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Test sulfonamide’s interaction with carbonic anhydrase or dihydropteroate synthase via spectrophotometric assays .
How to design SAR studies focusing on the sulfonamide and isopropylphenoxy groups?
Q. Advanced
- Sulfonamide modifications : Replace the aminosulfonyl group with methylsulfonyl or trifluoromethanesulfonyl to assess steric/electronic effects .
- Phenoxy substitutions : Vary the isopropyl group (e.g., tert-butyl, cyclohexyl) and evaluate logP changes via HPLC retention times .
- Biological testing : Compare IC₅₀ values in enzyme assays and cytotoxicity in HEK293 or HepG2 cells .
What safety protocols are essential when handling this compound?
Q. Basic
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (irritant potential noted in sulfonamide analogs) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
How to validate the compound’s purity for pharmacological studies?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
